4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone

SCD1 inhibitor Metabolic disease Enzymatic assay

CAS 478049-12-6 is the only congener in the 4-chloro-2-(4-fluorophenyl)-3(2H)-pyridazinone series with validated SCD1 inhibitory activity (IC50 37 nM). Distinct 5-piperidino substitution drives target engagement; analogs with 5-propylamino or 5-allylamino groups lack SCD1 annotation and risk wasted resources. Moderate potency enables graded dose-response studies without near-complete target suppression, unlike CAY10566 (IC50 4.5 nM). Use as a benchmark for SAR comparing 5-position substituent effects, a training set for QSAR/pharmacophore models, and a medium-potency positive control for HTS assay validation. Favorable TPSA (35.9 Ų) and cLogP (3.1) ensure DMSO solubility for automated systems.

Molecular Formula C15H15ClFN3O
Molecular Weight 307.75
CAS No. 478049-12-6
Cat. No. B2432725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone
CAS478049-12-6
Molecular FormulaC15H15ClFN3O
Molecular Weight307.75
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C15H15ClFN3O/c16-14-13(19-8-2-1-3-9-19)10-18-20(15(14)21)12-6-4-11(17)5-7-12/h4-7,10H,1-3,8-9H2
InChIKeyIZSNDDPSBVPGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone (CAS 478049-12-6): Sourcing and Baseline Characterization for Research Procurement


4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone (CAS 478049-12-6) is a synthetic, heterocyclic small molecule belonging to the 3(2H)-pyridazinone class, characterized by a piperidino substituent at the 5-position, a 4-fluorophenyl group at N-2, and a chlorine atom at C-4 [1]. Its molecular formula is C15H15ClFN3O with a molecular weight of 307.75 g/mol [1]. This specific substitution pattern is shared by a series of closely related analogs that vary primarily at the 5-position substituent (e.g., allylamino, propylamino, pyrrolidinyl), forming a congeneric library for structure-activity relationship (SAR) studies .

Why a Generic 5-Substituted Pyridazinone Cannot Substitute for 4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone in SCD1-Focused Research


Within the 4-chloro-2-(4-fluorophenyl)-3(2H)-pyridazinone scaffold, the nature of the 5-position amine substituent is a critical determinant of both the potency and the selectivity profile. The piperidino derivative (CAS 478049-12-6) is specifically associated with stearoyl-CoA desaturase 1 (SCD1) inhibition [1], while analogs bearing a 5-propylamino or 5-allylamino group are listed in chemical catalogs without the same SCD1 annotation, implying divergent biological target engagement . In practice, procurement decisions based purely on the shared core scaffold risk introducing an inactive or off-target-active compound into a well-characterized SCD1 assay cascade, wasting resources during hit validation and lead optimization.

Quantitative Differentiation Evidence for 4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone (CAS 478049-12-6) Against Comparator Compounds


SCD1 Enzymatic Inhibition Potency: Piperidino Analog vs. Benchmark Heterocyclic SCD1 Inhibitor CAY10566

4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone inhibits stearoyl-CoA desaturase 1 (SCD1) in mouse liver microsomes with an IC50 of 37 nM [1]. This value is approximately 8-fold less potent than the extensively characterized pyridazine-based SCD1 inhibitor CAY10566, which exhibits an IC50 of 4.5 nM in the same species-matched mouse enzymatic assay . The quantitative gap highlights that the target compound occupies a distinct potency tier – it is a moderately potent SCD1 ligand rather than a highly optimized lead. This tier distinction matters: for applications requiring maximal target engagement at low exposure (e.g., in vivo pharmacology studies with narrow therapeutic windows), CAY10566 may be preferred, whereas for mechanistic probe studies where pathway modulation at sub-maximal inhibition is sufficient, the target compound provides a structurally distinct alternative that can help confirm target-dependent pharmacological effects without the confounding influence of the highly optimized potency of CAY10566.

SCD1 inhibitor Metabolic disease Enzymatic assay

Physicochemical Differentiation: Lipophilicity (cLogP) of 5-Piperidino vs. 5-Allylamino Pyridazinone Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone is 3.1 [1]. In contrast, the 5-allylamino analog (CAS 478049-16-0), possessing a smaller, less lipophilic side chain, is predicted to have a lower XLogP of approximately 2.7 (estimated based on structural analogy; PubChem computed data for the allylamino analog is not available at the time of this assessment; value is estimated using fragment-based calculation as a class-level inference). The higher lipophilicity of the piperidino derivative carries implications for nonspecific protein binding, aqueous solubility, and membrane permeability. If a research program's screening cascade enforces a cLogP cut-off below 3.0 for lead-like chemical space, the piperidino analog (cLogP 3.1) would be deprioritized relative to the allylamino analog, whereas for projects targeting intracellular targets where enhanced membrane permeability is desirable, the piperidino compound may be the preferred choice.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Heavy Atom Count: Comparing the Piperidino Analog to Other 5-Substituted Pyridazinones in the Series for Lead-Likeness Assessment

The molecular weight of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone is 307.75 g/mol with a heavy atom count of 21 [1]. The 5-propylamino analog (CAS 478049-14-8) has a lower molecular weight of approximately 293.72 g/mol (C14H13ClFN3O) with 20 heavy atoms, while the 5-allylamino analog (CAS 478049-16-0) has a molecular weight of approximately 279.70 g/mol (C13H11ClFN3O) with 19 heavy atoms. In the context of lead-likeness guidelines (Rule of Three: MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6), the piperidino analog exceeds the molecular weight threshold (308 > 300), whereas both the propylamino and allylamino analogs satisfy it. For fragment-based screening and lead optimization campaigns where minimal molecular complexity is desired, the smaller 5-allylamino analog offers a structurally less complex entry point. However, for direct comparison in an established SCD1 screening cascade, the piperidino analog's larger substituent may provide additional stereoelectronic contacts that contribute to enhanced target binding affinity, as evidenced by its 37 nM IC50 against SCD1 [2].

Molecular weight Lead-like properties Fragment-based drug design

Topological Polar Surface Area (TPSA) Differentiation: Piperidino Analog vs. Allylamino and Propylamino Analogs for Blood-Brain Barrier Penetration Prediction

The computed topological polar surface area (TPSA) of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone is 35.9 Ų [1]. All three analogs in the 5-substituted series (piperidino, propylamino, allylamino) share the same pyridazinone core and the same 4-fluorophenyl and 4-chloro substituents, meaning their TPSA values are identical at 35.9 Ų. A TPSA below 60 Ų is generally predictive of good passive blood-brain barrier (BBB) penetration, while a TPSA below 90 Ų is associated with good intestinal absorption. Since all three analogs fall well below these thresholds, TPSA alone does not differentiate them for CNS penetration potential. However, this property distinguishes the entire 4-chloro-2-(4-fluorophenyl)-5-substituted pyridazinone series from more polar pyridazinone derivatives (e.g., pyridazinone carboxylic acids or sulfonamides), which exhibit TPSA values > 90 Ų and are predicted to have poor BBB penetration. In a CNS drug discovery program, this TPSA value makes the piperidino analog a candidate for further evaluation, whereas a more polar pyridazinone comparator would be excluded early.

TPSA Blood-brain barrier CNS drug design

Application Scenarios for 4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone (CAS 478049-12-6) Based on Quantitative Differentiation Evidence


SCD1 Mechanism-of-Action Probe Studies in Metabolic Disease Models

The compound's confirmed SCD1 inhibitory activity (IC50 = 37 nM in mouse liver microsomes [1]) supports its use as a moderate-affinity chemical probe. Unlike the highly optimized inhibitor CAY10566 (IC50 = 4.5 nM), the target compound's ~8-fold lower potency allows researchers to explore subtle, pathway-level modulation of SCD1 in obesity and type-2 diabetes models, avoiding the near-complete target suppression that can obscure graded dose-response relationships. Procurement should prioritize the piperidino analog over structurally related analogs (propylamino, allylamino) for which SCD1 activity is not established. [1]

Congeneric Series SAR Expansion Around the 5-Position of the Pyridazinone Scaffold

The compound serves as a reference piperidino-substituted member in a systematic SAR campaign comparing 5-position substituent effects (piperidino vs. propylamino vs. allylamino) on SCD1 potency, selectivity, and ADME properties. The known SCD1 IC50 of 37 nM provides a benchmark for evaluating novel 5-substituted analogs. The relatively high cLogP (3.1) and molecular weight (307.75 g/mol) can be used to guide property-based optimization toward more lead-like chemical space. [1] [2]

Computational Chemistry and Ligand-Based Drug Design Model Construction

The compound's well-defined structure and measured SCD1 inhibitory activity (37 nM) make it suitable for inclusion in training sets for QSAR, pharmacophore, and machine learning models targeting SCD1. Its distinct 5-piperidino substitution pattern adds chemical diversity that complements other pyridazinone-based SCD1 inhibitors (e.g., pyridazine carboxamide series). The computed TPSA of 35.9 Ų and cLogP of 3.1 provide useful molecular descriptors for in silico filtering and virtual screening campaigns. [1]

Biochemical Assay Development and High-Throughput Screening (HTS) Validation

With its validated IC50 of 37 nM in a mouse microsomal SCD1 assay, the compound can serve as a medium-potency positive control for assay development, miniaturization, and HTS validation. Its moderate potency ensures that assay sensitivity is not dominated by a single high-affinity reference compound, allowing for better discrimination of hits across a broader potency range. The compound's TPSA (35.9 Ų) predicts good solubility in DMSO stock solutions, facilitating its use in automated liquid handling systems. [1]

Quote Request

Request a Quote for 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.